molecular formula C19H19ClN4O2 B2594677 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 338391-75-6

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No. B2594677
CAS RN: 338391-75-6
M. Wt: 370.84
InChI Key: MLSPQTBTUDCLHJ-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a heterocyclic compound that is aromatic in nature . It is also known as benzopyrrole and is found in many important synthetic drug molecules . Hydrazone is an organic compound that is usually formed by the action of hydrazine on ketones or aldehydes . Morpholine is a common component in many bioactive compounds and has been recognized for its diverse biological and therapeutic effects .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine to form a hydrazone derivative . For example, ketamine, a compound used in both veterinary and human medicine, can be synthesized using a hydroxy ketone intermediate in a five-step process .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic techniques . For instance, the chemical structures of novel synthesized morpholine-based compounds were assessed by 1H, 13C, 31P nuclear magnetic resonance (NMR), and high‐resolution mass spectrometry (ESI-HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of a hydrazone anion, which then undergoes various transformations .


Physical And Chemical Properties Analysis

Indole derivatives are usually crystalline and colorless in nature with specific odors . They are also known to possess various biological activities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology as potential anticancer agents . Their ability to bind with high affinity to multiple receptors could be useful in developing new cancer treatments.

Anti-HIV Activity

Indole derivatives have been studied for their potential anti-HIV activity . This could lead to the development of new drugs for the treatment of HIV/AIDS.

Antioxidant Activity

The antioxidant activity of indole derivatives has been explored . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity , which could be useful in the development of new antibiotics.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Inhibition of Cholinesterase Enzymes

Morpholine-containing compounds have been reported to inhibit cholinesterase enzymes . This could have potential therapeutic interventions for Alzheimer’s disease.

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific structures and uses. For instance, certain compounds used in laboratory settings may require specific safety measures .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new morpholine derivatives and their potential inhibitory activity against various enzymes is also a promising area of research .

properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-6-2-3-7-16(15)21-22-18-14-5-1-4-8-17(14)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSEBLLUILARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

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